(7-Fluoro-1H-indol-2-yl)methanol
CAS No.: 1784433-13-1
Cat. No.: VC2962470
Molecular Formula: C9H8FNO
Molecular Weight: 165.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784433-13-1 |
|---|---|
| Molecular Formula | C9H8FNO |
| Molecular Weight | 165.16 g/mol |
| IUPAC Name | (7-fluoro-1H-indol-2-yl)methanol |
| Standard InChI | InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 |
| Standard InChI Key | YNYWCKVYCYZQGH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)NC(=C2)CO |
| Canonical SMILES | C1=CC2=C(C(=C1)F)NC(=C2)CO |
Introduction
(7-Fluoro-1H-indol-2-yl)methanol is a heterocyclic compound belonging to the indole family. It features a fluorine atom at the 7-position and a hydroxymethyl group at the 2-position of the indole ring. This compound is significant due to its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of (7-fluoro-1H-indol-2-yl)methanol typically involves several steps, often starting with the formation of the indole ring followed by the introduction of the fluorine atom and the hydroxymethyl group. Common methods include Friedel-Crafts reactions and various substitution reactions to achieve the desired functional groups.
Biological Activities
Research indicates that indole derivatives, including (7-fluoro-1H-indol-2-yl)methanol, exhibit various biological activities such as antiviral, anticancer, and antimicrobial properties. The fluorine atom enhances the compound's ability to bind to biological targets, potentially modulating enzyme activity or receptor interactions.
| Biological Activity | Description |
|---|---|
| Antiviral Properties | Potential to inhibit viral replication |
| Anticancer Properties | May inhibit tumor growth by interacting with cellular targets |
| Antimicrobial Properties | Ability to inhibit microbial growth |
Applications and Future Research Directions
(7-Fluoro-1H-indol-2-yl)methanol has several applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structure makes it a valuable candidate for further modification to enhance its biological activities. Future research should focus on optimizing synthesis methods, exploring its therapeutic potential, and investigating its interactions with biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with (7-fluoro-1H-indol-2-yl)methanol, including:
| Compound Name | Description | Unique Features |
|---|---|---|
| (5-Fluoro-1H-indol-2-yl)methanol | Fluorine at position 5 | Different biological activity profile |
| (6-Fluoro-1H-indol-2-yl)methanol | Fluorine at position 6 | Distinct reactivity patterns |
| (5-Chloro-1H-indol-2-yl)methanol | Chlorine instead of fluorine | May exhibit different pharmacological properties |
| (5-Methyl-1H-indol-2-yl)methanol | Methyl group at position 5 | Altered electronic properties affecting reactivity |
These compounds highlight the importance of the fluorine atom's position and the hydroxymethyl group in influencing chemical reactivity and biological activity.
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